molecular formula C10H5ClN4O2 B1635267 2-(3-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile CAS No. 338982-39-1

2-(3-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile

Cat. No.: B1635267
CAS No.: 338982-39-1
M. Wt: 248.62 g/mol
InChI Key: LFHUMQNNLWKIIP-UHFFFAOYSA-N
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Description

The compound is a derivative of the 1,2,4-triazine class of compounds, which are known for their wide range of biological activities . The presence of the 3-chlorophenyl group suggests it may have similar properties to other chlorophenyl compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as piperazines and benzamides have been synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles .

Scientific Research Applications

Synthesis and Derivatives Development

Research has focused on synthesizing novel compounds with potential applications in various fields. For example, a study involved the synthesis of iminopyrimidooxazine derivatives, highlighting the methodology for creating complex molecules that could serve as intermediates for further chemical transformations (Shivraj, Anilkumar, Madhav, & Prashant, 2020). Another research avenue involves the creation of fused heterobicyclic systems containing 1,2,4-triazolo/1,2,4-triazinopyridinone moieties, which were synthesized to examine the relationship between their structure and biological activities (Abdel-Monem, 2004).

Spectroscopic Characterization and Molecular Structure

Studies have also focused on the spectroscopic characterization and molecular structure analysis of compounds. For instance, DFT and TD-DFT/PCM calculations were used for the structural parameters determination of certain dyes, offering insights into the electronic structure and potential applications of these compounds in biological and corrosion inhibition contexts (Wazzan, Al-Qurashi, & Faidallah, 2016).

Antimicrobial Evaluation

The antimicrobial activity of new polyheterocyclic systems containing 1,2,4-triazine moiety has been evaluated, indicating the potential use of these compounds in developing new antimicrobial agents (Abdel-Monem, 2010).

Chemical Transformations under Nucleophilic Conditions

Research into the chemical reactivity of compounds towards nucleophilic reagents has led to the discovery of unexpected products and novel heterocyclic systems. This research provides valuable knowledge for synthetic chemistry, potentially aiding in the development of new drugs or materials (Ibrahim & El-Gohary, 2016).

Novel Applications in High Explosives

Some studies have explored the synthesis of compounds with significant positive heat of formation, leading to applications in insensitive high explosives. These findings could have implications for both military and industrial safety (Snyder et al., 2017).

Properties

IUPAC Name

2-(3-chlorophenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN4O2/c11-6-2-1-3-7(4-6)15-10(17)13-9(16)8(5-12)14-15/h1-4H,(H,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHUMQNNLWKIIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)NC(=O)C(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501139982
Record name 2-(3-Chlorophenyl)-2,3,4,5-tetrahydro-3,5-dioxo-1,2,4-triazine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501139982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338982-39-1
Record name 2-(3-Chlorophenyl)-2,3,4,5-tetrahydro-3,5-dioxo-1,2,4-triazine-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338982-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Chlorophenyl)-2,3,4,5-tetrahydro-3,5-dioxo-1,2,4-triazine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501139982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile
Reactant of Route 2
2-(3-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile
Reactant of Route 3
2-(3-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile

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